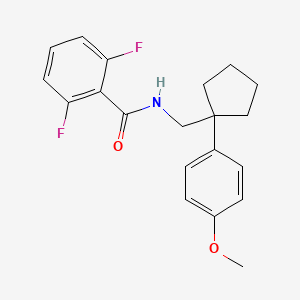

2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

描述

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group attached to a phenyl ring, and a cyclopentyl group linked to the nitrogen atom of the benzamide structure

属性

IUPAC Name |

2,6-difluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2/c1-25-15-9-7-14(8-10-15)20(11-2-3-12-20)13-23-19(24)18-16(21)5-4-6-17(18)22/h4-10H,2-3,11-13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOOIQBIFMNQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

科学研究应用

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

作用机制

The mechanism of action of 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

2,6-Difluoro-N-((4-methoxyphenyl)methyl)benzamide: Similar structure but lacks the cyclopentyl group.

2,6-Difluoro-N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)benzamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is unique due to the presence of both the cyclopentyl and methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

生物活性

2,6-Difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound belonging to the benzamide class, notable for its unique structural features, including two fluorine atoms and a methoxy-substituted phenyl ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H20F2N2O2

- CAS Number : 1091474-25-7

The compound features:

- Fluorine Substituents : Present at the 2 and 6 positions of the benzene ring.

- Methoxy Group : Attached to a phenyl ring, enhancing its lipophilicity.

- Cyclopentyl Group : Linked to the nitrogen atom, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various molecular targets, including enzymes and receptors. The following sections summarize key findings from recent studies.

The mechanism of action involves the binding of this compound to specific biological targets. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The precise pathways are still under investigation but may involve:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Modulation : Interaction with neurotransmitter or hormone receptors.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For instance:

- Cell Line Testing : The compound was tested against cancer cell lines, showing promising results in inhibiting cell proliferation. Specific IC50 values were noted for different cell lines, indicating varying levels of potency.

| Cell Line | IC50 (nM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 500 | Moderate inhibition |

| A549 (Lung) | 300 | Significant inhibition |

| HCT116 (Colon) | 450 | Variable response observed |

Pharmacological Studies

Pharmacological evaluations have indicated that this compound may possess anti-inflammatory and analgesic properties. In animal models, it demonstrated:

- Reduced Inflammatory Markers : Administration led to a decrease in cytokine levels in models of induced inflammation.

- Pain Relief : Behavioral assessments indicated reduced pain responses in models of acute pain.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2,6-Difluoro-N-((4-methoxyphenyl)methyl)benzamide | Lacks cyclopentyl group | Lower activity in cancer cell lines |

| 2,6-Difluoro-N-((1-(4-hydroxyphenyl)cyclopentyl)methyl)benzamide | Hydroxy instead of methoxy group | Enhanced anti-inflammatory effects |

This comparison highlights how structural variations can significantly influence biological activity.

常见问题

Q. What are the optimal synthetic routes for 2,6-difluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Cyclopentyl Intermediate : Prepare 1-(4-methoxyphenyl)cyclopentanemethylamine via reductive amination of 4-methoxybenzaldehyde with cyclopentylamine derivatives under hydrogenation conditions (e.g., Pd/C catalyst) .

Benzamide Coupling : React 2,6-difluorobenzoyl chloride with the amine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using a base like triethylamine (TEA) to neutralize HCl .

- Yield Optimization : Use Schlenk-line techniques to exclude moisture, monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 60–75% .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 402.15) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., C=O and C–F bond lengths) .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with hydroxy or halogens) .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or PARP .

- Activity Cliffs : Compare IC₅₀ values of analogs to identify critical substituents (e.g., fluorine at position 2 enhances target binding) .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity Verification : Reanalyze compound batches via HPLC (>98% purity) and LC-MS to exclude degradation products .

- Orthogonal Assays : Validate results using alternative methods (e.g., Western blotting for protein inhibition alongside enzymatic assays) .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

- Methodological Answer :

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- CRISPR-Cas9 Knockout : Screen gene-edited cell lines for resistance/sensitivity .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map affected signaling pathways (e.g., apoptosis, DNA repair) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial resistance .

- In Vivo PK : Administer to rodents (IV/PO) and measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。